molecular formula C15H15NO3 B8753754 Benzyl 2-[(pyridin-4-yl)oxy]propanoate CAS No. 605680-48-6

Benzyl 2-[(pyridin-4-yl)oxy]propanoate

Cat. No.: B8753754
CAS No.: 605680-48-6
M. Wt: 257.28 g/mol
InChI Key: HAGFUJOGSPSOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-[(pyridin-4-yl)oxy]propanoate is a synthetic organic compound characterized by a propanoate ester backbone substituted with a pyridin-4-yloxy group at the 2-position and a benzyl ester moiety. Its molecular formula is C₁₅H₁₅NO₃, though specific derivatives or analogs may exhibit variations in substituents.

Key synthetic routes involve coupling reactions between pyridin-4-ol derivatives and activated propanoate intermediates. Spectral data (e.g., IR, ¹H NMR) confirm the presence of ester carbonyl (C=O) stretching at ~1707 cm⁻¹ and pyridinyl aromatic resonances in the δ 7–8 ppm range .

Properties

CAS No.

605680-48-6

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

benzyl 2-pyridin-4-yloxypropanoate

InChI

InChI=1S/C15H15NO3/c1-12(19-14-7-9-16-10-8-14)15(17)18-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3

InChI Key

HAGFUJOGSPSOAO-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)OC2=CC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Molecular Formula Functional Groups Yield (%) Application/Notes Reference
Benzyl 2-[(pyridin-4-yl)oxy]propanoate C₁₅H₁₅NO₃ Pyridinyloxy, benzyl ester 88 Intermediate for heterocyclic synthesis
(S)-Benzyl 2-(1,3-dioxoisoindolin-2-yl)propanoate C₁₈H₁₅NO₄ Isoindolin-1,3-dione, benzyl ester 98 Amino acid protection/activation
(2S)-Benzyl 2-[phosphorylated amino]propanoate C₂₃H₂₅N₃O₃ Phosphoramidate, benzyl ester N/A Prodrug for nucleotide analogs

Key Observations :

  • Functional Group Diversity : The pyridinyloxy group in the target compound contrasts with the isoindolin-dione in 5o and the phosphoramidate in 21f , leading to divergent reactivity.
  • Synthetic Efficiency : The target compound’s synthesis achieves an 88% yield via bromide coupling , whereas 5o attains 98% yield under milder GP-VI conditions .

Agrochemical Propanoate Esters

Table 2: Pyridine/Phenoxypropanoate-Based Pesticides

Compound Name Molecular Formula Substituents Application Reference
Fluazifop-P-butyl C₁₉H₂₀F₃NO₄ Trifluoromethyl-pyridinyl, phenoxy Herbicide (ACCase inhibitor)
Quizalofop-P-ethyl C₁₉H₁₇ClN₂O₄ Chloro-quinoxalinyl, phenoxy Herbicide (grass-selective)
This compound C₁₅H₁₅NO₃ Pyridin-4-yloxy, benzyl ester Research intermediate (non-pesticidal)

Key Observations :

  • Bioactivity : Unlike agrochemical analogs (e.g., fluazifop-P-butyl), the target compound lacks electron-withdrawing groups (e.g., Cl, CF₃) critical for herbicidal activity .
  • Ester Flexibility : The benzyl ester in the target compound may hinder hydrolysis compared to ethyl/butyl esters in pesticides, reducing bioavailability .

Physicochemical and Spectroscopic Comparisons

IR and NMR Data

  • IR Stretching :
    • Target compound: C=O (ester) at 1707 cm⁻¹, C=N (pyridine) at 1603 cm⁻¹ .
    • 5o : C=O (isoindolin-dione) at 1770–1780 cm⁻¹, absent pyridine signals .
  • ¹H NMR :
    • Target compound: Pyridinyl protons at δ 7.5–8.2 ppm; benzyl CH₂ at δ 5.1–5.3 ppm .
    • 5o : Isoindolin-dione aromatic protons at δ 7.6–7.8 ppm .

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